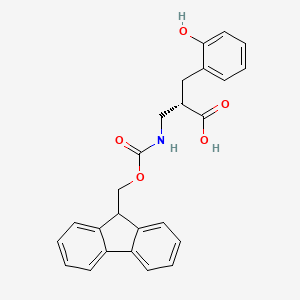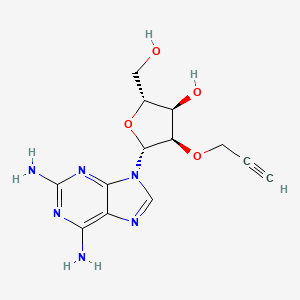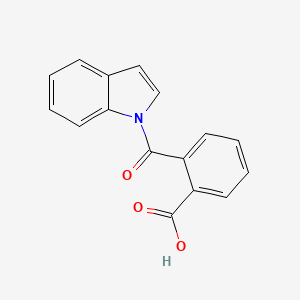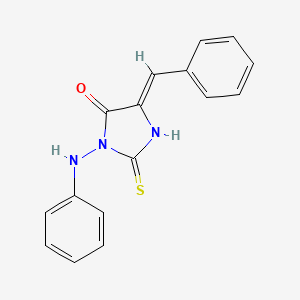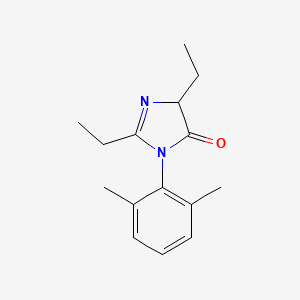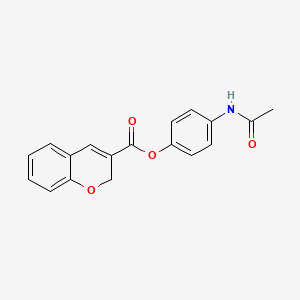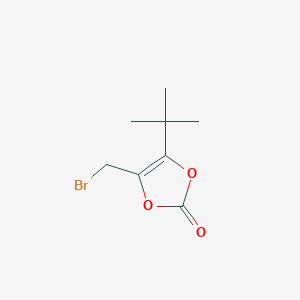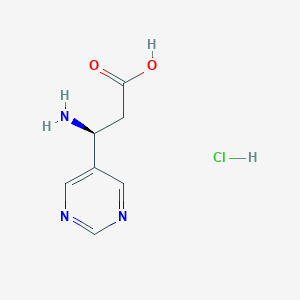
(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride is a chiral amino acid derivative with a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.
Reaction Conditions: The key steps involve the formation of the pyrimidine ring and the introduction of the amino acid side chain. This can be achieved through various organic reactions, including nucleophilic substitution and amination reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to improve yield and purity.
Automation: Utilizing automated systems for reaction monitoring and control to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives and modified amino acids, which can have different biological activities and properties.
科学研究应用
(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of (S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those related to amino acid metabolism and nucleotide synthesis.
相似化合物的比较
Similar Compounds
3-Amino-3-(pyridin-5-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Amino-3-(pyrimidin-2-yl)propanoic acid: Similar structure but with the amino group at a different position on the pyrimidine ring.
Uniqueness
(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the position of the amino group on the pyrimidine ring, which can influence its biological activity and chemical reactivity.
属性
分子式 |
C7H10ClN3O2 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-pyrimidin-5-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-6(1-7(11)12)5-2-9-4-10-3-5;/h2-4,6H,1,8H2,(H,11,12);1H/t6-;/m0./s1 |
InChI 键 |
HSBAIYRBUYPJBJ-RGMNGODLSA-N |
手性 SMILES |
C1=C(C=NC=N1)[C@H](CC(=O)O)N.Cl |
规范 SMILES |
C1=C(C=NC=N1)C(CC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)

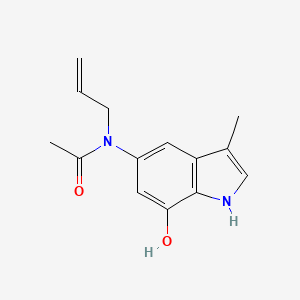
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
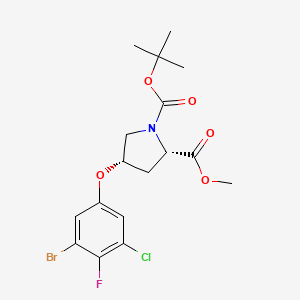
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
